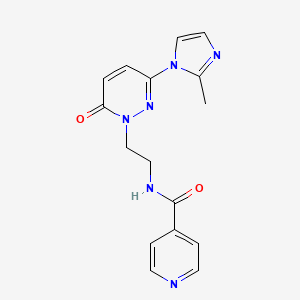
N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isonicotinamide is a useful research compound. Its molecular formula is C16H16N6O2 and its molecular weight is 324.344. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isonicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isonicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Studies and Antimicrobial Screening
Synthetic and Anti-asthmatic Activities : Novel compounds, including those similar to the specified chemical, have been synthesized and evaluated for their potential to inhibit bronchoconstriction, showing promising anti-asthmatic activity through specific structural modifications. Such studies underline the importance of structural-activity relationships in designing effective therapeutic agents (Kuwahara et al., 1996).
Antimicrobial and Antitubercular Activities : Derivatives have been synthesized and assessed for antimicrobial properties against pathogens like Staphylococcus aureus, E. coli, Candida Albicans, and Mycobacterium tuberculosis. This research highlights the compound's role in combating various bacterial and fungal infections, as well as its potential use in treating tuberculosis (Patel, Paliwal, & Bhandari, 2017).
Antitumor Activity and Metabolism Studies
Antitumor Properties : Investigations into similar compounds have demonstrated significant antitumor activity, suggesting potential applications in cancer therapy. Such research is crucial for understanding the mechanisms through which these compounds can be used to treat various cancers (Stevens et al., 1987).
Metabolic Pathways : Studies on the metabolism of similar compounds in organisms reveal how they are processed and degraded, which is essential for developing safe and effective therapeutic agents. These findings contribute to the optimization of drug design and the understanding of potential environmental impacts (Mallipudi et al., 1994).
Modification Strategies to Improve Stability and Efficacy
- Structure Modifications : Research into altering the heterocycle of related compounds to reduce metabolism by aldehyde oxidase highlights the significance of molecular modification in enhancing drug stability and efficacy. This approach is particularly relevant for increasing the therapeutic potential of drugs (Linton et al., 2011).
Eigenschaften
IUPAC Name |
N-[2-[3-(2-methylimidazol-1-yl)-6-oxopyridazin-1-yl]ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c1-12-18-8-10-21(12)14-2-3-15(23)22(20-14)11-9-19-16(24)13-4-6-17-7-5-13/h2-8,10H,9,11H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONVONNGPUNLDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[(2-furylmethyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B2460471.png)
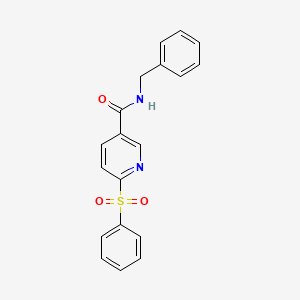
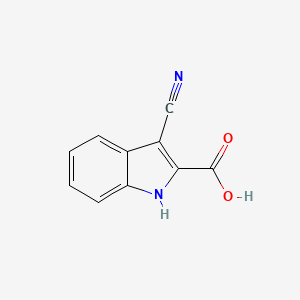
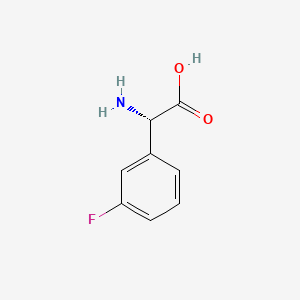

![N-mesityl-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2460480.png)

![3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2460482.png)
![N-[2-(6-Methylpyrazin-2-yl)ethyl]prop-2-enamide](/img/structure/B2460484.png)
![2-(benzylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2460486.png)
![3-(2H-1,3-benzodioxol-5-yl)-2-cyano-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2460488.png)
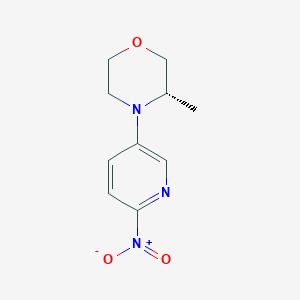
![1'-(4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2460492.png)
![3-(1-(tetrahydrofuran-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2460493.png)